1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid
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Overview
Description
1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid is a complex organic compound belonging to the thietane family.
Preparation Methods
The synthesis of 1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid involves several steps. One common method includes the cyclization of 3-mercapto carboxylic acid with isobutyl chloroformate as a coupling reagent . This process typically requires controlled reaction conditions, such as specific temperatures and solvents, to ensure the desired product’s formation. Industrial production methods may involve scaling up these laboratory procedures with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thietane derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing thietane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid can be compared with other thietane derivatives, such as:
3-methyl-1,1-dioxo-1lambda6-thietane-3-carboxylic acid: Similar in structure but with a methyl group instead of a phenylmethoxycarbonylamino group.
3-amino-1,1-dioxo-thietane-3-carboxylic acid: . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thietane derivatives.
Properties
Molecular Formula |
C12H13NO6S |
---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO6S/c14-10(15)12(7-20(17,18)8-12)13-11(16)19-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15) |
InChI Key |
MFONSGVTBDYKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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